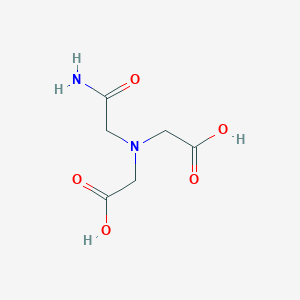
2-(4-Nitrophenylthio)pyrimidine
Vue d'ensemble
Description
2-(4-Nitrophenylthio)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a pyrimidine derivative that has a nitrophenylthio group attached to the 2-position of the pyrimidine ring. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenylthio)pyrimidine is not fully understood, but studies have shown that it may act by inhibiting various enzymes involved in cell division and replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Nitrophenylthio)pyrimidine has a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell division and replication, such as DNA polymerase and thymidylate synthase. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Nitrophenylthio)pyrimidine in lab experiments is its potential as a new drug candidate. It has been shown to have potent anticancer and antiviral activity, making it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-(4-Nitrophenylthio)pyrimidine. One area of research is in the development of new drugs based on this compound. Further studies are needed to optimize its activity and reduce its toxicity in order to make it a viable drug candidate. Another area of research is in the study of its mechanism of action. Further studies are needed to fully understand how this compound works at the molecular level. Additionally, studies are needed to explore its potential applications in other areas, such as in the treatment of viral infections or inflammatory disorders.
Applications De Recherche Scientifique
2-(4-Nitrophenylthio)pyrimidine has been studied extensively for its potential applications in scientific research. One of the major areas of research is in the development of new drugs. This compound has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.
Propriétés
Numéro CAS |
19581-24-9 |
|---|---|
Formule moléculaire |
C10H7N3O2S |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfanylpyrimidine |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H |
Clé InChI |
VFZRGLKTZAKXCP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Autres numéros CAS |
19581-24-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
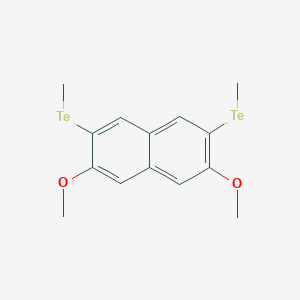
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

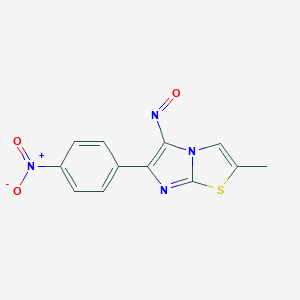
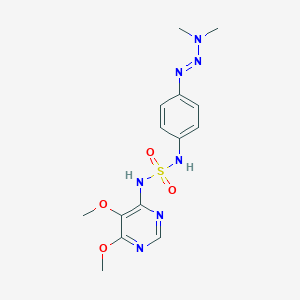
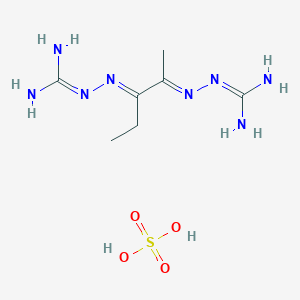
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)


![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
